1,1'-{6-[4-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone
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Overview
Description
1-{7-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by the addition of aromatic aldehydes and phenacyl bromides . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{7-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{7-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{7-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis . The compound’s enzyme inhibitory activity is due to its ability to bind to the active sites of enzymes, thereby blocking their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazoles: Known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
1-{7-ACETYL-6-[4-(DIFLUOROMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of difluoromethoxy and methoxy groups enhances its biological activity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C22H18F2N4O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H18F2N4O4S/c1-12(29)19-18(14-4-10-17(11-5-14)32-21(23)24)27(13(2)30)28-20(25-26-22(28)33-19)15-6-8-16(31-3)9-7-15/h4-11,21H,1-3H3 |
InChI Key |
IFPWMPCQIVZAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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